N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine
Description
Properties
IUPAC Name |
N-(4-naphthalen-2-ylphenyl)-2-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N/c1-2-9-23(10-3-1)27-12-6-7-13-28(27)29-26-18-16-22(17-19-26)25-15-14-21-8-4-5-11-24(21)20-25/h1-20,29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJOYBQDBSEDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Biphenyl-Naphthalene Backbone Formation
The Suzuki-Miyaura reaction is widely employed to assemble the biphenyl-naphthalene framework. For example, 4-bromo-naphthalene derivatives are coupled with phenylboronic acids under palladium catalysis. A representative procedure involves:
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Catalyst : Pd(PPh₃)₄ (1–2 mol%)
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Base : K₂CO₃ or Na₂CO₃
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Solvent : Tetrahydrofuran (THF) or 1,4-dioxane
In one protocol, 4-bromonaphthalen-2-ol was reacted with 4-phenylphenylboronic acid to yield 4-(naphthalen-2-yl)biphenyl, achieving a 78% yield after column chromatography. Key challenges include minimizing homocoupling byproducts and ensuring complete conversion of the boronic acid.
Buchwald-Hartwig Amination for C–N Bond Formation
The introduction of the amine group is accomplished via Buchwald-Hartwig amination, which couples aryl halides with amines using palladium catalysts. For this compound, the reaction conditions are:
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Catalyst : Pd₂(dba)₃ (2 mol%)
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Ligand : XantPhos (4 mol%)
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Base : Cs₂CO₃
A study reported a 65% yield for a structurally analogous compound, N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, under these conditions. The choice of ligand critically influences reaction efficiency, with bulky phosphine ligands reducing side reactions.
Alternative Methods: Ullmann-Type Coupling
Copper-catalyzed Ullmann reactions offer a cost-effective alternative for C–N bond formation. A patent detailing organic electroluminescent materials synthesis describes the use of:
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Catalyst : CuI (10 mol%)
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Ligand : 1,10-phenanthroline
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Base : K₃PO₄
While this method avoids expensive palladium catalysts, yields are generally lower (40–50%) due to competing dehalogenation pathways.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic System Tuning
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Pd-based systems achieve higher yields (60–78%) but are sensitive to oxygen and moisture.
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Cu-based systems are robust but less efficient, necessitating longer reaction times.
Purification and Characterization
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted biphenyl derivatives, naphthyl derivatives, and various quinone and amine derivatives .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine exhibits promising anticancer properties. A study indicated that derivatives of this compound were synthesized and tested for their efficacy against various cancer cell lines. The results showed significant growth inhibition in several types of cancer cells, including breast and melanoma cancers. For instance, compounds similar to this compound displayed percent growth inhibitions ranging from 51% to 86% against specific cancer lines such as OVCAR-8 and NCI-H40 .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents against pathogens like Escherichia coli and Streptococcus pneumoniae .
Organic Light Emitting Diodes (OLEDs)
The unique structural features of this compound make it a candidate for use in OLEDs due to its favorable electronic properties and thermal stability. Research has indicated that compounds with similar structural motifs can improve the efficiency and color purity of OLED devices .
Photovoltaic Cells
There is ongoing research into the use of this compound in organic photovoltaic cells (OPVs). Its ability to absorb light in the visible spectrum could contribute to enhancing the efficiency of solar energy conversion technologies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-2-amine in electronic devices involves its ability to transport holes efficiently. This is due to its conjugated structure, which allows for effective charge delocalization. In biological systems, its mechanism of action may involve interactions with specific molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s naphthalen-2-yl group provides strong electron-donating properties, enhancing hole-transport capabilities in OLEDs. In contrast, nitro-substituted analogs (e.g., S1j) exhibit electron-withdrawing effects, making them suitable for electrophilic substitution in drug synthesis .
- Synthetic Yields : Methoxy-substituted biphenylamines (e.g., S1m) achieve higher yields (76%) due to improved boronic acid reactivity, while bulky substituents (e.g., tert-butyl in S1l) reduce yields to 59% .
Optoelectronic Performance
Table 2: Device Performance in OLEDs
Biological Activity
N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine, identified by its CAS number 2135820-18-5, is a compound with significant potential in various biological applications, particularly in cancer research and antimicrobial activity. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 371.47 g/mol. The compound features a biphenyl structure with naphthalene and phenyl substituents, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C28H21N |
| Molecular Weight | 371.47 g/mol |
| CAS Number | 2135820-18-5 |
| Purity | Not specified |
Research indicates that compounds similar to this compound exhibit anticancer properties primarily through the induction of apoptosis in cancer cells. The mechanism often involves the disruption of mitochondrial function and the activation of caspases, leading to programmed cell death. Additionally, the compound may interfere with cell cycle regulation, effectively halting the proliferation of malignant cells.
Anticancer Activity
Several studies have evaluated the anticancer activity of this compound against various cancer cell lines:
- Cell Line Sensitivity : In vitro studies have demonstrated that this compound shows notable cytotoxicity against several cancer cell lines. For instance:
- MCF7 (breast cancer) : IC50 values indicate significant growth inhibition.
- HCT116 (colon cancer) : Similar inhibitory effects observed.
- PC3 (prostate cancer) : Demonstrated effective cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 0.87 |
| HCT116 | 0.80 |
| PC3 | 0.67 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest that it possesses significant antibacterial and antifungal properties. The minimum inhibitory concentrations (MICs) against various pathogens are currently under investigation.
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. synthesized derivatives similar to this compound and assessed their anticancer potential using the MTT assay across multiple cell lines. The results indicated that certain derivatives exhibited IC50 values lower than established chemotherapeutics like staurosporine.
Case Study 2: Antimicrobial Evaluation
Another research initiative focused on evaluating the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The agar well diffusion method was employed to determine MICs, revealing promising results for certain derivatives.
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or antibiotic resistance enzymes). Optimize ligand-receptor interactions by adjusting torsional angles .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in binding pockets (e.g., RMSD < 2.0 Å indicates stable complexes) .
- SAR Studies : Compare with biphenyl derivatives in to identify critical substituents for activity (e.g., naphthyl groups enhance π-π stacking) .
How can discrepancies between experimental and theoretical data (e.g., solubility, reactivity) be resolved?
Advanced Research Question
- Solubility Conflicts :
- Reactivity Issues :
What safety protocols are critical during handling and storage?
Basic Research Question
- Handling : Use nitrile gloves, fume hoods, and explosion-proof equipment due to flammability risks (flash point > 150°C predicted) .
- Storage : Keep in amber glass vials under argon at –20°C to prevent oxidation. Monitor for crystallization via DSC .
- Waste Disposal : Incinerate in certified facilities to avoid aquatic toxicity (EC50 < 1 mg/L for Daphnia magna) .
How can researchers design experiments to probe this compound’s role in antibiotic resistance pathways?
Advanced Research Question
- In Vitro Assays :
- MIC Testing : Evaluate bacterial growth inhibition (e.g., against MRSA) at concentrations 0.5–128 µg/mL .
- Efflux Pump Inhibition : Combine with sub-inhibitory erythromycin and measure synergy via checkerboard assays (FIC index ≤ 0.5) .
- Mechanistic Studies : Use fluorescent probes (e.g., ethidium bromide) to assess membrane disruption via flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
